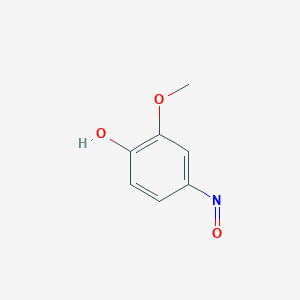
2-methoxy-4-nitrosophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-nitrosophenol is an organic compound with the molecular formula C7H7NO3 It is a derivative of cyclohexadiene and contains both hydroxyimino and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-nitrosophenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-cyclohexadiene-1-one derivatives.
Oximation: The introduction of the hydroxyimino group is achieved through an oximation reaction. This involves the reaction of the cyclohexadiene derivative with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, which can be carried out using methanol and a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-4-nitrosophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Various substituted cyclohexadiene derivatives.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-nitrosophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-nitrosophenol involves its interaction with molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyimino-2,5-cyclohexadiene-1-one: Lacks the methoxy group, resulting in different chemical properties.
2,5-Cyclohexadiene-1,4-dione: Contains a dione functional group instead of hydroxyimino and methoxy groups.
4-(Phenylimino)-2,5-cyclohexadiene-1-one: Contains a phenylimino group, leading to different reactivity and applications.
Uniqueness
2-methoxy-4-nitrosophenol is unique due to the presence of both hydroxyimino and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
17576-99-7 |
|---|---|
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-methoxy-4-nitrosophenol |
InChI |
InChI=1S/C7H7NO3/c1-11-7-4-5(8-10)2-3-6(7)9/h2-4,9H,1H3 |
InChI-Schlüssel |
YJQITTWUTKLYOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N=O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=O)O |
Key on ui other cas no. |
17576-99-7 |
Synonyme |
4-(Hydroxyimino)-2-methoxy-2,5-cyclohexadien-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















